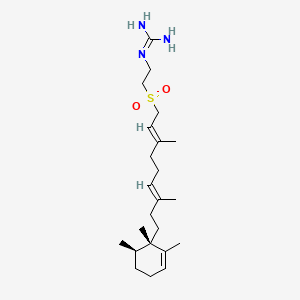
Agelasidine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agelasidine C is a natural product found in Agelas and Agelas nakamurai with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
- Agelasidine C, a diterpene derivative, was first isolated from the Caribbean sea sponge Agelas clathrodes. Its structure was determined through spectral data analysis, confirming it as a hypotaurocyamine diterpenoid (Morales & Rodríguez, 1992).
Anticancer Potential
- Although studies specifically on this compound are limited, related compounds like Agelasidine A have been found to induce apoptosis in human hepatocellular carcinoma cells. This suggests potential anticancer capabilities for this compound as well (Lu et al., 2022).
Antifungal and Cytotoxic Activity
- This compound exhibits potent antifungal and modest cytotoxic activity against human chronic lymphocytic leukemia (CLL) cells. This highlights its potential as an antifungal agent and in cancer treatment research (Stout, Yu, & Molinski, 2012).
Antibacterial and Antifungal Properties
- A study on Agelasidine A, closely related to this compound, demonstrated antibacterial and antifungal activities, indicating similar potential for this compound in combating bacterial and fungal infections (Medeiros et al., 2006).
Synthetic Studies
- The total synthesis of this compound has been achieved, which is crucial for further pharmacological studies and potential therapeutic applications. This synthesis paves the way for more accessible research and application (Asao, Iio, & Tokoroyama, 1989).
Antimicrobial Activities
- Compounds isolated from marine sponges, including this compound, have shown significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Yang et al., 2012).
Eigenschaften
CAS-Nummer |
96617-52-6 |
|---|---|
Molekularformel |
C23H41N3O2S |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
2-[2-[(2E,6E)-3,7-dimethyl-9-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]nona-2,6-dienyl]sulfonylethyl]guanidine |
InChI |
InChI=1S/C23H41N3O2S/c1-18(12-14-23(5)20(3)10-7-11-21(23)4)8-6-9-19(2)13-16-29(27,28)17-15-26-22(24)25/h8,10,13,21H,6-7,9,11-12,14-17H2,1-5H3,(H4,24,25,26)/b18-8+,19-13+/t21-,23-/m1/s1 |
InChI-Schlüssel |
ZKAIIIOGWKNEAA-DEWOAGJPSA-N |
Isomerische SMILES |
C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CC/C(=C/CS(=O)(=O)CCN=C(N)N)/C)/C)C |
SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Kanonische SMILES |
CC1CCC=C(C1(C)CCC(=CCCC(=CCS(=O)(=O)CCN=C(N)N)C)C)C |
Synonyme |
Agd-C agelasidine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


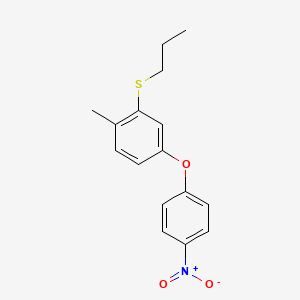

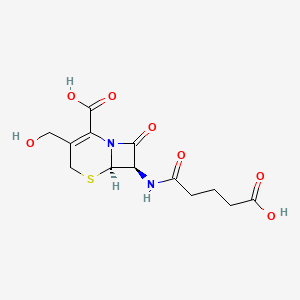
![3-[[(3-Methoxyanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1234933.png)
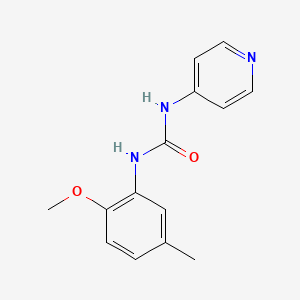
![8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one](/img/structure/B1234935.png)

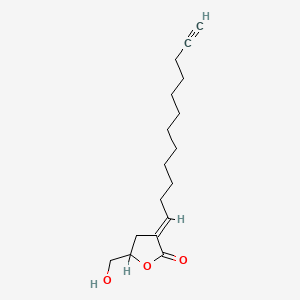

![(2S,3aR,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1234940.png)



![(2R,3R,4S,5R,8R,9S,10S,11R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1234950.png)
